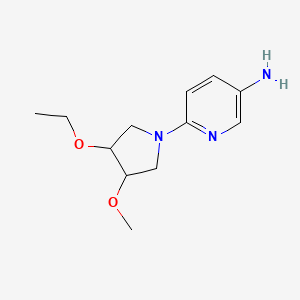

6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine, can be achieved through various methods. One approach involves the use of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . Another method involves the catalytic protodeboronation of pinacol boronic esters .Scientific Research Applications

Structural Characterization and Hydrogen Bonding

The synthesis and structural characterization of related compounds, such as N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, have been reported. These studies focus on the molecular conformations, sites of protonation, and distinct intermolecular hydrogen bonding patterns, contributing to the understanding of the structural dynamics of similar compounds (Böck et al., 2021).

Chemical Reactions and Intermediates

Research has explored the chemical reactions of halopyridines, including rearrangements involving ethoxy derivatives of pyridyne. This is significant for understanding the reactivity and transformation pathways of related compounds, such as 6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine (Pieterse & Hertog, 2010).

Catalyst Development

Studies on (imino)pyridine ligands, which bear resemblance to the compound , have contributed to the development of palladium(II) complexes as catalysts in reactions like ethylene dimerization. These insights are valuable for understanding how similar compounds might behave in catalytic settings (Nyamato et al., 2015).

Synthesis of Derivatives

Research on the synthesis of trans N-Substituted Pyrrolidine derivatives, including compounds with structural similarities, provides insight into the synthesis routes and potential applications of such derivatives in various fields, including pharmaceuticals (Prasad et al., 2021).

Hydrogen-Bond Donors and Acceptors

The study of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, which include structurally similar compounds, sheds light on the balance of hydrogen-bond donors and acceptors. This is crucial for the design of compounds with specific interaction capabilities (Aakeröy et al., 2007).

Metal Ion Affinities and Complexes

Investigations into manganese(II) complexes of aminomethylpyridine-derived ligands, similar to the compound , explore their structures, metal ion affinities, and magnetic properties. This information is pivotal for applications in coordination chemistry and material sciences (Wu et al., 2004).

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating ion channels .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Many pyrrolidine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Pyrrolidine derivatives, due to their saturated scaffold, allow a greater chance of generating structural diversity, which can lead to different ADME properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with pyrrolidine derivatives, the results of action could be quite diverse .

properties

IUPAC Name |

6-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-3-17-11-8-15(7-10(11)16-2)12-5-4-9(13)6-14-12/h4-6,10-11H,3,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRBACGLEVWBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OC)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

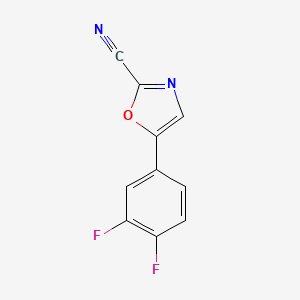

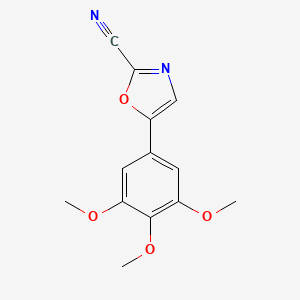

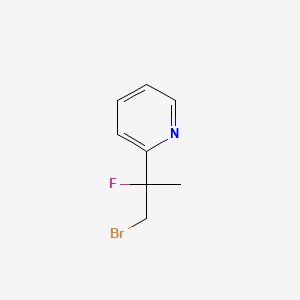

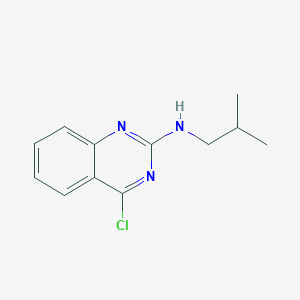

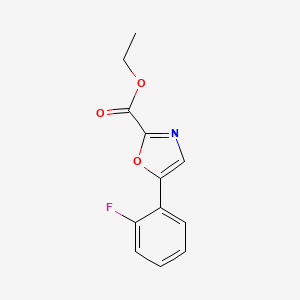

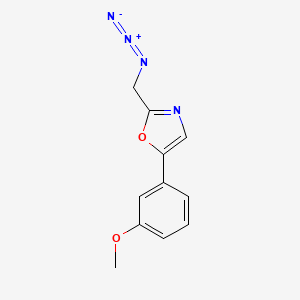

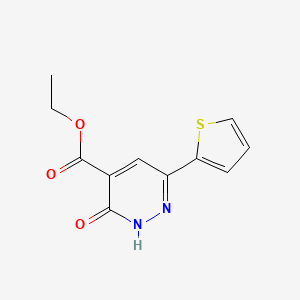

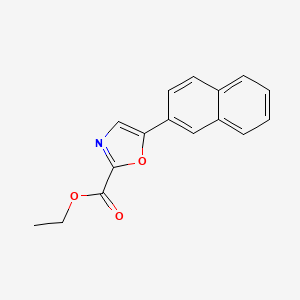

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.